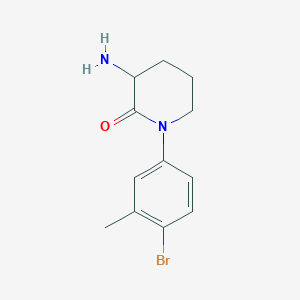

3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one

Overview

Description

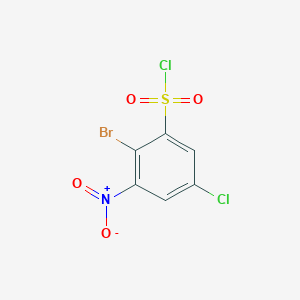

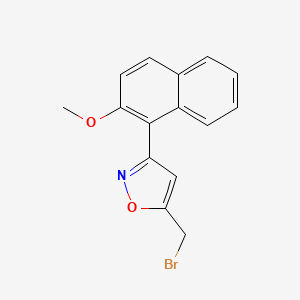

“3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one” is a chemical compound with the molecular formula C12H15BrN2O. It has a molecular weight of 283.17 . It is used as a building block in organic synthesis .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrN2O/c1-8-7-9(4-5-10(8)13)15-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6,14H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications

Synthesis and Chemical Interactions

- Captodative Formyl- and Acyl(amino)alkenes Containing a Terminal Double Bond or Weakly Basic Tertiary Amino Group : Research shows that piperidine reacts with compounds like 3-bromo-3-buten-2-one, forming mixtures that include 3-piperidino-3-buten-2-one. This indicates potential applications in the synthesis of captodative formyl(amino)alkenes with weakly basic tertiary amino groups, which could have implications in various chemical syntheses (Rulev et al., 2003).

Pharmaceutical Synthesis

- Synthesis of Novel Pyrimidine Derivatives : There's evidence of novel pyrimidine derivatives being synthesized from compounds structurally related to 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one. These derivatives have shown significant analgesic activity and could potentially lead to the development of new pharmaceutical compounds (Chaudhary et al., 2012).

Nuclear Medicine and Radiopharmaceuticals

- Labelling of Neuroleptic Butyrophenones : In the context of nuclear medicine, there's a study where a compound similar to 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one was used in the synthesis of a neuroleptic agent for metabolic studies. This implies potential applications in the development of radiopharmaceuticals for medical imaging and diagnostics (Nakatsuka et al., 1981).

Heterocyclic Chemistry and Drug Development

- Synthesis of Piperazines from Chiral Non-racemic Lactams : Another research demonstrates the synthesis of various substituted piperidines from lactam derivatives. Given the structural similarities, this suggests the potential of 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one in creating new heterocyclic compounds which can be pivotal in drug development (Micouin et al., 1994).

Safety And Hazards

properties

IUPAC Name |

3-amino-1-(4-bromo-3-methylphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-8-7-9(4-5-10(8)13)15-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEVWKOEORWSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC(C2=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)

![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)

![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)

![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)